molecular formula C13H16N4O B11809569 5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide

5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B11809569
M. Wt: 244.29 g/mol
InChI Key: DMNCFBCPCOZMSD-UHFFFAOYSA-N
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Description

5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with isopropyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique isopropyl substitution, which can influence its reactivity and binding properties. This structural feature may enhance its specificity and potency in certain applications compared to other similar compounds .

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

5-amino-1-phenyl-N-propan-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C13H16N4O/c1-9(2)16-13(18)11-8-15-17(12(11)14)10-6-4-3-5-7-10/h3-9H,14H2,1-2H3,(H,16,18)

InChI Key

DMNCFBCPCOZMSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N

Origin of Product

United States

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